3,5-Dichloro-4-(hydroxymethyl)benzonitrile
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Description
3,5-Dichloro-4-(hydroxymethyl)benzonitrile is a chemical compound with the molecular formula C8H5Cl2NO . It has a molecular weight of 202.04 . The compound is pale-yellow to yellow-brown solid in its physical form .
Synthesis Analysis
A novel approach to synthesize dichlorobenzonitriles involves the ammoxidation of dichlorotoluenes . This process has become the predominant industrial method for the production of dichlorobenzonitriles . The synthesis of some dichlorobenzonitriles, such as 2,4-, 2,6-, and 3,4-dichlorobenzonitriles, has been successfully achieved by the ammoxidation of the corresponding dichlorotoluenes at a temperature above 400 °C .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2 . This code provides a specific description of the molecular structure of the compound.Safety and Hazards
The safety data sheet for 3,5-Dichloro-4-(hydroxymethyl)benzonitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .
Properties
IUPAC Name |
3,5-dichloro-4-(hydroxymethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKXLUQXLAEFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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